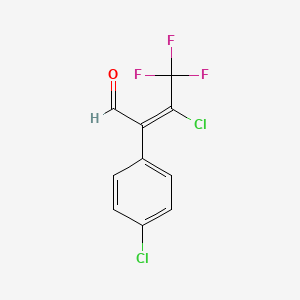

3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of β-substituted-trifluoromethyl-ethenes, similar to the target compound, can be efficiently achieved through base-promoted reactions involving O-, N-, and S-nucleophiles with chloro-trifluoropropenes under mild conditions (Meyer & El Qacemi, 2020). These reactions provide a pathway to various fluorinated olefins, which are valuable intermediates in chemical synthesis.

Molecular Structure Analysis

The molecular and supramolecular structures of compounds with similar chloro and trifluoromethyl groups have been established through X-ray diffraction methods. These studies reveal high regio- and stereoselectivities in the formation of these compounds, which is crucial for understanding the 3D arrangement and reactivity of the target compound (Gubaidullin et al., 2004).

Chemical Reactions and Properties

Fluorinated butenolides, closely related to the target compound, demonstrate a range of nucleophilic reactions, including conjugate addition and vinylic halogen displacement. These reactions underline the chemical versatility and reactivity of such compounds, which can be extended to understand the chemical behavior of 3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal (Paleta et al., 2000).

Physical Properties Analysis

The physical properties, including the hyperpolarizability and molecular electrostatic potential (MEP), of fluorinated compounds similar to the target molecule have been thoroughly investigated using various computational methods. These studies offer insights into the stability, electronic distribution, and potential non-linear optical (NLO) applications of these molecules (Najiya et al., 2014).

Chemical Properties Analysis

The chemical properties of similar fluorinated compounds have been explored, revealing their potential in forming carbo- and heterocycles as well as polyfunctional compounds through reactions with π-nucleophiles. Such properties suggest the reactivity and application scope of 3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal in synthetic chemistry (Yakovenko et al., 2015).

Scientific Research Applications

Antitumor Activities

A series of compounds including 2-(arylidene)-1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-diones were synthesized and evaluated for their in vitro antitumor activity. One compound showed significant broad-spectrum antitumor activity, with potential against melanoma, colon, non-small lung, and breast cancer cell lines. Molecular docking studies suggested a binding mode similar to known cancer drugs, indicating a promising direction for cancer treatment research (Ibrahim A. Al-Suwaidan et al., 2015).

Structural and Spectroscopic Investigations

The compound 3-chloro-4-bromo-3,4,4-trifluorobutene-1 was studied using NMR spectroscopy, revealing detailed information about its chemical shifts and coupling constants. This study contributes to a deeper understanding of the structural and electronic properties of such compounds (J. F. Hinton & L. W. Jaques, 1974).

Photoluminescent Properties

Novel europium(III) complexes with 1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione ligands were synthesized, exhibiting unique structural and emission properties. Such studies are crucial for the development of new materials with potential applications in lighting and display technologies (J. Martins et al., 2015).

Molecular Docking and Antimicrobial Activity

Research into 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone revealed insights into its molecular structure, spectroscopic properties, and antimicrobial activity. Molecular docking studies provided further understanding of its potential interaction with biological targets (C. Sivakumar et al., 2021).

properties

IUPAC Name |

(E)-3-chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2F3O/c11-7-3-1-6(2-4-7)8(5-16)9(12)10(13,14)15/h1-5H/b9-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKKYEVKEFVYFG-HJWRWDBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C(F)(F)F)Cl)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C(/C(F)(F)F)\Cl)/C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142879.png)

![1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[3-[2-[3-(3-aminopropyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide (1:1:2)](/img/structure/B1142890.png)

![3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142892.png)